molecular formula C11H13ClN2O3 B2561646 2-chloro-N,N-diethyl-4-nitrobenzamide CAS No. 91336-08-2

2-chloro-N,N-diethyl-4-nitrobenzamide

Cat. No.: B2561646
CAS No.: 91336-08-2
M. Wt: 256.69
InChI Key: LWEQSOPSUZYXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-diethyl-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para position, a chlorine atom at the ortho position, and diethylamine substituents on the amide nitrogen. This structure combines electron-withdrawing groups (nitro and chloro) with lipophilic diethyl groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-chloro-N,N-diethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-6-5-8(14(16)17)7-10(9)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEQSOPSUZYXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-diethyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2-chloro-N,N-diethyl-4-nitrobenzamide has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with biological targets effectively.

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
  • Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent.

Agricultural Applications

The compound's chemical structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Early research indicates that derivatives of this compound may exhibit activity against specific pests, warranting further investigation into its efficacy and safety in agricultural settings.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new class of antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies assessed the effect of the compound on human cancer cell lines. The results showed a significant reduction in cell viability at varying concentrations.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Synthesis Method Reported Activity/Properties
2-Chloro-N,N-diethyl-4-nitrobenzamide - 2-Cl, 4-NO₂ on benzene; N,N-diethylamide Lipophilic diethyl groups; electron-withdrawing substituents Likely amidation of acid chloride Inferred hypnotic potential (analogous to )
N-(3-Chlorophenethyl)-4-nitrobenzamide - 4-NO₂ on benzene; 3-Cl on phenethylamine side chain Bulky aromatic side chain; chloro substituent Amidation of 4-nitrobenzoyl chloride Bio-functional hybrid molecule
4-Bromo-N-(2-nitrophenyl)benzamide - 4-Br on benzene; 2-NO₂ on aniline Bromine’s polarizability; nitro at ortho position Condensation reaction Structural comparison for crystallography
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide - 4-NO₂ on benzene; benzothiazole-linked phenyl Heterocyclic moiety; enhanced π-stacking potential Multi-step synthesis Not explicitly stated (thiazole motifs often bioactive)
4-Chloro-N,N-dimethylbenzamide - 4-Cl on benzene; N,N-dimethylamide Smaller alkyl groups (dimethyl vs. diethyl) Standard amidation Higher polarity vs. diethyl analog

Key Observations

Chlorine at the ortho position (as in the target compound) may sterically hinder interactions compared to meta-substituted analogs . Alkyl Groups: Diethylamide groups confer higher lipophilicity than dimethyl analogs (e.g., ), which could improve membrane permeability but reduce aqueous solubility. Heterocyclic Moieties: Benzothiazole-containing derivatives (e.g., ) exhibit structural complexity that may enhance binding to biological targets, unlike simpler alkylamides.

Synthesis Methods

  • Most compounds are synthesized via amidation of nitrobenzoyl chlorides with amines (e.g., ). The target compound likely follows this route, using 2-chloro-4-nitrobenzoyl chloride and diethylamine.
  • Multi-step syntheses (e.g., ) involve heterocyclic coupling, contrasting with the straightforward single-step amidation for simpler benzamides.

Physicochemical Properties

  • Solubility : Diethylamide groups in the target compound reduce polarity compared to dimethyl derivatives (logP ~1.5–2.0 estimated) .
  • Stability : Nitro groups may confer photolytic sensitivity, as seen in nitroaromatic compounds .

Biological and Functional Implications Hypnotic Activity: Fluorine-substituted phenyl acetates in show hypnotic effects, suggesting nitrobenzamides with bulky groups (e.g., diethyl) might exhibit similar central nervous system activity. Mutagenicity Risk: Nitroaromatic compounds are associated with mutagenicity , though diethyl substituents could mitigate this by reducing metabolic activation.

Spectroscopic Characterization

  • NMR: Diethyl groups would produce distinct triplet (~1.2 ppm, CH₃) and quartet (~3.4 ppm, CH₂) signals, differing from aromatic protons in or heterocyclic protons in .
  • Mass Spectrometry: Parent ion peaks would vary based on molecular weight (e.g., target compound ~282 g/mol vs. 335 g/mol for ).

Biological Activity

2-Chloro-N,N-diethyl-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and case studies that highlight its efficacy.

  • Molecular Formula : C12H14ClN3O3
  • Molecular Weight : 287.71 g/mol
  • Structure : The compound features a chloro group, diethyl amine, and a nitro group attached to a benzamide core, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group is known for its role in electron withdrawal, enhancing the compound's reactivity with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, which is crucial for its therapeutic effects.

Antidiabetic Activity

Recent studies have shown that derivatives of 4-nitrobenzamide, including this compound, exhibit significant antidiabetic properties. For instance, a study evaluated several synthesized compounds for their α-glucosidase inhibitory activity, revealing varying degrees of potency:

CompoundIC50 (μM)
This compoundTBD
Reference Drug (Acarbose)39.48 ± 0.80

The presence of electron-withdrawing and electron-donating groups on the phenyl ring significantly influenced the inhibitory activity against α-glucosidase, suggesting that structural modifications can enhance efficacy .

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research indicates that nitroaromatic compounds can act as prodrugs that undergo reduction in hypoxic conditions typical of tumor microenvironments. This property makes them suitable candidates for cancer gene therapy applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure affect biological activity. Key findings include:

  • The substitution pattern on the benzene ring significantly impacts enzyme inhibition.
  • The presence of both electron-withdrawing (NO₂) and electron-donating (alkyl) groups enhances binding affinity and potency against target enzymes .

Case Studies

  • Antidiabetic Studies : In vitro assays demonstrated that compounds similar to this compound showed IC50 values ranging from 10.75 μM to over 130 μM against α-glucosidase, indicating promising antidiabetic activity .
  • Cancer Therapeutics : A study on nitroaromatic prodrugs revealed that compounds like this compound could be activated in hypoxic conditions, leading to selective cytotoxicity towards cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.